Ethyl 6-(2-iodophenyl)-6-oxohexanoate
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Description
Ethyl 6-(2-iodophenyl)-6-oxohexanoate, also known as EIPOH, is an organic compound that is used in a wide variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and most organic solvents. EIPOH has a wide range of uses in the laboratory, including as a reagent for the synthesis of other compounds, as a chromogenic reagent, and as a catalyst for various reactions. Additionally, EIPOH has been studied for its biochemical and physiological effects, and may have potential applications in drug discovery and development.
Scientific Research Applications
Synthesis of Nitrogen-Containing Heterocycles
Ethyl 6-(2-iodophenyl)-6-oxohexanoate: is valuable in synthesizing nitrogen-containing heterocycles, such as indoles, which are integral to many alkaloids and biologically active compounds. The use of palladium-based catalysts facilitates carbon-carbon and carbon-heteroatom coupling, essential for constructing these complex molecules .
Palladium-Catalyzed Coupling Reactions
The compound serves as a precursor in palladium-catalyzed coupling reactions. These reactions are a powerful tool in organic synthesis, allowing for the creation of diverse organic compounds through carbon-carbon bond formation .
Synthesis of Anti-Inflammatory Compounds
Researchers have utilized Ethyl 6-(2-iodophenyl)-6-oxohexanoate in the synthesis of compounds with anti-inflammatory properties. This involves a series of reactions leading to the formation of benzothiazole and 1,3,4-oxadiazole heterocycles, which exhibit significant anti-inflammatory activity .
Antimicrobial and Antioxidant Applications
The compound is also used to synthesize molecules with antimicrobial and antioxidant activities. The benzothiazole moiety, in particular, is synthesized starting from related ethoxy derivatives, which are then transformed into compounds with the desired biological activities .
Development of New Drugs and Materials
Due to its reactivity and the ability to form various biologically active heterocycles, Ethyl 6-(2-iodophenyl)-6-oxohexanoate is a promising building block in drug development and new materials. Its versatility in synthesis makes it a valuable compound in medicinal chemistry .
Green Chemistry Applications
The compound’s role in green chemistry is noteworthy. It is used in reactions that minimize the use of toxic solvents and reduce side product formation, adhering to the principles of atom economy and environmental friendliness .
properties
IUPAC Name |
ethyl 6-(2-iodophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAMPYGSSRIGPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645708 |
Source
|
Record name | Ethyl 6-(2-iodophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-iodophenyl)-6-oxohexanoate | |
CAS RN |
898777-15-6 |
Source
|
Record name | Ethyl 2-iodo-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(2-iodophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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